molecular formula C14H15N3O B8543094 N-(3-aminobenzyl)-N'-phenylurea

N-(3-aminobenzyl)-N'-phenylurea

Cat. No.: B8543094
M. Wt: 241.29 g/mol
InChI Key: QHCISTOINXYZTM-UHFFFAOYSA-N
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Description

N-(3-Aminobenzyl)-N'-phenylurea is an unsymmetrical phenylurea derivative characterized by a urea (-NH-CO-NH-) backbone linking a 3-aminobenzyl group and a phenyl ring.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-[(3-aminophenyl)methyl]-3-phenylurea

InChI

InChI=1S/C14H15N3O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10,15H2,(H2,16,17,18)

InChI Key

QHCISTOINXYZTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The bioactivity of phenylurea derivatives is highly dependent on substituent electronic and steric effects. Key analogs include:

Compound Name Substituents (R₁, R₂) Key Properties/Applications References
N-(3-Aminobenzyl)-N'-phenylurea R₁ = 3-aminobenzyl, R₂ = phenyl Enhanced solubility, H-bonding
CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) R₁ = 2-chloro-4-pyridyl, R₂ = phenyl Cytokinin activity (plant growth)
N-(4-Cyanophenyl)-N'-phenylurea R₁ = 4-cyanophenyl, R₂ = phenyl Agrochemical/pharmaceutical potential
N-(4-Chlorophenyl)-N'-phenylurea R₁ = 4-chlorophenyl, R₂ = phenyl Catalyst in polymer synthesis
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea R₁ = 4-phenylthiazolyl, R₂ = phenyl Anti-inflammatory activity

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl in CPPU, -CN in cyanophenyl derivatives) enhance stability and receptor binding in agrochemicals .
  • Heterocyclic substituents (e.g., pyridyl in CPPU, thiazolyl in anti-inflammatory agents) broaden bioactivity by mimicking natural ligands .
Anticancer Potential
  • CPPU analogs: Exhibit anticancer effects in non-small cell lung cancer (NSCLC) cells via cell cycle arrest (e.g., CTPPU and CTP-(4-OH)-PU) .
Plant Growth Regulation
  • CPPU : A potent cytokinin used to enhance fruit size in kiwifruit, grapes, and apples by stimulating cell division .
  • This compound: Likely lacks cytokinin activity due to the absence of a pyridyl group critical for receptor binding in plants .
Anti-Inflammatory Activity
  • Thiazolyl-phenylureas : Inhibit p38 kinase via type II interactions, with potency influenced by substituents (e.g., 4-methoxyphenyl enhances activity) .
  • Aminobenzyl derivatives: The primary amine may enable unique binding modes, though this requires experimental validation .

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 3-aminobenzylamine with phenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or toluene). The primary amine nucleophilically attacks the electrophilic carbon of the isocyanate, forming the urea bond.

Procedure

  • Reaction Setup :

    • Dissolve 3-aminobenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add phenyl isocyanate (1.1 equiv) dropwise under nitrogen at 0°C.

    • Warm to room temperature and stir for 24 hours.

  • Workup :

    • Concentrate the mixture under reduced pressure.

    • Wash the residue with 1M HCl to remove excess aniline.

    • Extract with ethyl acetate, dry over MgSO₄, and recrystallize from ethanol.

Key Data

ParameterValueSource
SolventDichloromethane
Temperature20°C
Yield80–95%
Purity>99% (HPLC)

Advantages : High yield, single-step synthesis.
Limitations : Requires purified 3-aminobenzylamine, which may necessitate prior synthesis.

Two-Step Synthesis via Nitro Intermediate

Step 1: Synthesis of N-(3-Nitrobenzyl)-N'-Phenylurea

3-Nitrobenzylamine is reacted with phenyl isocyanate under conditions analogous to Method 1.

Procedure

  • Coupling :

    • Combine 3-nitrobenzylamine (1.0 equiv) and phenyl isocyanate (1.1 equiv) in DCM.

    • Stir at 20°C for 24 hours.

  • Isolation :

    • Concentrate, wash with 1M HCl, and recrystallize from ethanol.

Key Data

ParameterValueSource
Yield90–95%
Intermediate m.p.143–145°C

Step 2: Catalytic Reduction of Nitro Group

The nitro group is reduced to an amine using hydrogenation.

Procedure

  • Reduction :

    • Suspend N-(3-nitrobenzyl)-N'-phenylurea in methanol.

    • Add 10% Pd/C (0.5 equiv) and stir under H₂ (1 atm) for 12 hours.

  • Workup :

    • Filter through Celite, concentrate, and recrystallize.

Key Data

ParameterValueSource
CatalystPd/C (10%)
Yield30–35%
Overall Yield28–33%

Advantages : Avoids handling sensitive 3-aminobenzylamine directly.
Limitations : Moderate yield due to incomplete reduction.

Potassium Isocyanate-Mediated Coupling in Aqueous Media

Reaction Overview

This green chemistry approach utilizes potassium isocyanate (KOCN) as a urea precursor, reacting sequentially with 3-aminobenzylamine and aniline.

Procedure

  • First Coupling :

    • Add KOCN (1.2 equiv) to a stirred solution of 3-aminobenzylamine in water.

    • Stir at 25°C for 6 hours.

  • Second Coupling :

    • Introduce aniline (1.1 equiv) and continue stirring for 12 hours.

  • Isolation :

    • Extract with ethyl acetate, dry, and concentrate.

Key Data

ParameterValueSource
SolventWater
Temperature25°C
Yield65–75%

Advantages : Solvent-free, scalable.
Limitations : Requires precise stoichiometry to avoid diurea formation.

Reductive Amination of Schiff Base Intermediates

Reaction Overview

A less conventional method involves forming a Schiff base intermediate, which is subsequently reduced to the target urea.

Procedure

  • Schiff Base Formation :

    • React 3-nitrobenzaldehyde with phenylurea in ethanol.

    • Add a catalytic amount of acetic acid and reflux for 6 hours.

  • Reduction :

    • Hydrogenate the Schiff base using Pd/C and H₂.

    • Filter and recrystallize.

Key Data

ParameterValueSource
Yield (Schiff Base)70–80%
Reduction Yield50–60%

Advantages : Utilizes stable nitro precursors.
Limitations : Multi-step, lower overall yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Direct Aminolysis80–95>99HighModerate
Two-Step Synthesis28–3395–98ModerateLow
KOCN-Mediated65–7590–95HighHigh
Reductive Amination40–4885–90LowModerate

Q & A

Q. What analytical techniques resolve degradation products under physiological conditions?

  • Protocol :

Forced Degradation : Expose to pH 2–9 buffers, heat (40°C), and UV light.

LC-MS/MS : Identify major degradants (e.g., hydrolyzed urea to aniline derivatives).

  • Mitigation : Lyophilization and storage at -80°C reduce hydrolysis .

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